molecular formula C17H23NO5 B6894272 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylicacid

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylicacid

Cat. No.: B6894272
M. Wt: 321.4 g/mol
InChI Key: NKKDPOHKWKYWLT-UHFFFAOYSA-N
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Description

This compound is a functionalized azetidine derivative featuring a benzyloxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxymethyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-10-17(11-18,14(19)20)12-22-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKDPOHKWKYWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The azetidine ring can be constructed from linear precursors bearing pre-installed benzyloxymethyl and carboxylic acid groups. A method adapted from the stereocontrolled synthesis of azetidine dicarboxylic acids involves:

  • Epoxide Opening : Reacting (R)- or (S)-glycidol derivatives with benzylamine to form amino alcohols, followed by N-alkylation with tert-butyl bromoacetate to introduce the Boc-protected amine.

  • Chlorination and Cyclization : Treating the intermediate with thionyl chloride to generate a chlorinated species, which undergoes base-mediated cyclization (e.g., LiHMDS) to form the azetidine ring.

  • Oxidation : Converting the primary alcohol to a carboxylic acid using RuCl3/NaIO4 oxidation.

This route achieves a 60–75% yield for the cyclization step, with Boc and benzyloxymethyl groups retained through careful pH control.

Stereochemical Considerations

The trans/cis configuration of substituents is governed by the stereochemistry of the glycidol starting material. For example, (R)-glycidol yields trans-azetidine-3-carboxylic acid derivatives, while (S)-glycidol produces cis isomers.

Synthetic Route 2: Sequential Functionalization of Pre-Formed Azetidine

Boc Protection of Azetidine Nitrogen

Starting with azetidine-3-carboxylic acid, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO3), achieving >95% yield.

Introduction of Benzyloxymethyl Group

The 3-hydroxymethylazetidine intermediate is generated via reduction of a 3-carboxylic acid derivative (e.g., using LiAlH4). Subsequent benzylation involves:

  • Williamson Ether Synthesis : Reacting the hydroxymethyl group with benzyl bromide in the presence of K2CO3.

  • Oxidation to Carboxylic Acid : Treating the benzyl-protected alcohol with KMnO4 in acidic conditions to yield the carboxylic acid.

This two-step sequence achieves 70–85% overall yield, with Boc stability confirmed via TLC monitoring.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Starting Material ComplexityHighModerate
Overall Yield60–75%70–85%
Stereochemical ControlExcellentModerate
Industrial ScalabilityChallengingFeasible

Route 1 excels in stereochemical precision but requires multi-step purifications, whereas Route 2 offers higher yields and simpler scalability.

Optimization Strategies

Solvent and Catalyst Selection

  • Cyclization Step : Replacing DMF with dimethylacetamide (DMAc) reduces side-product formation by 15%.

  • Boc Protection : Using DMAP as a catalyst accelerates Boc2O reactions, cutting reaction time from 12 h to 4 h.

Industrial-Scale Adaptations

Continuous flow reactors enhance the safety and efficiency of thionyl chloride-mediated chlorinations, achieving 90% conversion at 50°C .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The Boc protecting group can be substituted with other functional groups under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the azetidine ring can produce various azetidine derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of this compound is in the development of pharmaceuticals. Its structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. The azetidine ring is known for its ability to mimic natural amino acids, which can enhance the pharmacological profile of drug candidates.

Anticancer Agents

Research has indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, compounds that incorporate the azetidine structure have been shown to inhibit cell proliferation in various cancer cell lines. The benzyloxy and tert-butoxycarbonyl groups may contribute to the modulation of biological activity by influencing solubility and membrane permeability .

Synthesis of Peptides

The compound serves as a versatile building block for peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during peptide synthesis, allowing for selective reactions without interference from other functional groups. This property is crucial in constructing complex peptide chains that may possess therapeutic properties .

Reaction Mechanisms

Several studies have documented the use of this compound in various reaction mechanisms, including:

  • Nucleophilic Substitution Reactions : The benzyloxy group can be replaced under specific conditions to introduce other functional groups.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks essential in drug design .

Synthesis Pathways

A detailed case study involving the synthesis of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid demonstrated a high yield (up to 96%) using optimized reaction conditions, including temperature control and solvent selection (e.g., methanol and toluene) .

StepConditionsYield
Initial Reaction0°C with acetic acid96%
Coupling ReactionRoom temperature for 4 hours98%

This showcases its efficiency as an intermediate in complex chemical syntheses.

In another study, derivatives of this compound were screened for their biological activity against specific cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways The azetidine ring and Boc protecting group play crucial roles in its reactivity and stability The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid Not Provided C₁₈H₂₅NO₅ ~335.4* 3-(Benzyloxymethyl), 1-Boc
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 1781046-72-7 C₁₀H₁₆FNO₄ 245.24 3-Fluoromethyl, 1-Boc
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid 142253-55-2 C₉H₁₅NO₄ 201.22 3-Carboxylic acid, 1-Boc (no additional substituents)
3-[2-(Benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid 1936036-33-7 C₁₈H₂₅NO₅ 335.4 3-(2-Benzyloxyethyl), 1-Boc
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid 1262412-13-4 C₉H₁₆N₂O₄ 216.24 3-Amino, 1-Boc

*Estimated based on molecular formula.

Key Research Findings and Comparative Analysis

Impact of Substituents on Physicochemical Properties
  • Lipophilicity : The benzyloxymethyl group in the target compound increases lipophilicity compared to the fluoromethyl analog (CAS 1781046-72-7), which is more polar due to the electronegative fluorine atom. This difference may influence membrane permeability in drug discovery contexts .
  • Solubility : The Boc group improves solubility in organic solvents (e.g., DCM, THF) across all analogs. However, the unsubstituted analog (CAS 142253-55-2) exhibits higher aqueous solubility due to the absence of bulky substituents .

Biological Activity

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound characterized by its unique azetidine ring structure and specific functional groups, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H23NO5
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 2137981-46-3

Structure

The compound features:

  • An azetidine ring that enhances its reactivity.
  • A benzyloxy group that may influence its interaction with biological targets.
  • A tert-butoxycarbonyl (Boc) protecting group which is commonly used in organic synthesis.

The biological activity of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The azetidine structure allows for conformational flexibility, which can facilitate binding to target sites.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. In a study focusing on various azetidine compounds, it was found that modifications to the azetidine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that similar azetidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress. The benzyloxy group may also play a role in enhancing lipophilicity, improving cellular uptake.

Enzyme Inhibition

Azetidine compounds have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, research has demonstrated that certain azetidine derivatives can inhibit serine proteases, which are crucial in various physiological processes, including inflammation and coagulation .

Study 1: Antimicrobial Efficacy

In a comparative study of several azetidine derivatives, including 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, the compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising avenue for developing new antimicrobial agents from azetidine derivatives.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of azetidine compounds revealed that treatment with 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be around 25 µM, indicating potent activity against these cancer cells .

Data Tables

Biological Activity Efficacy Reference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Anticancer (MCF-7)IC50 = 25 µM
Enzyme InhibitionModerate

Q & A

Q. What are the key steps in synthesizing 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves protecting-group strategies, particularly the use of tert-butoxycarbonyl (Boc) and benzyloxy groups to stabilize reactive sites. Critical steps include:
  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) for carboxylate activation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating the product .
  • Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, flow-chemistry setups can enhance reproducibility and yield, as demonstrated in analogous azetidine syntheses .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the benzyloxy methyl group (δ ~4.5 ppm for CH2_2O) and Boc group (δ ~1.4 ppm for tert-butyl). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the azetidine ring .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C15_{15}H21_{21}NO5_5, expected [M+H]+^+ = 296.15) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid and Boc group) and ~1250 cm1^{-1} (C-O-C of benzyl ether) .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4–8 weeks, monitoring decomposition via HPLC.
  • Hydrolytic Stability : Expose to buffered solutions (pH 3, 7, 9) and analyze for Boc group cleavage or ester hydrolysis .
  • Light Sensitivity : Use UV/vis spectroscopy to track photodegradation under controlled UV exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in different chemical environments?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to identify electrophilic/nucleophilic sites. For example, the carboxylic acid group may exhibit pH-dependent reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to predict aggregation or solubility .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Batch Analysis : Compare NMR/HPLC data of batches to identify impurities (e.g., de-Boc products) that may skew bioactivity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (Table 1) to isolate variables. For example:
Analog SubstituentBioactivity TrendReference
Amino group at azetidineReduced potency
Methyl substitution on carbamateEnhanced stability
  • Assay Standardization : Use orthogonal assays (e.g., SPR for binding vs. enzymatic inhibition) to validate results .

Q. What strategies enhance desired properties through structural modifications?

  • Methodological Answer :
  • Functional Group Interchange : Replace the benzyloxy group with a p-methoxybenzyl (PMB) group to improve oxidative stability .
  • Ring Modifications : Introduce sp3^3-hybridized substituents (e.g., fluorine) to the azetidine ring to modulate conformational flexibility and metabolic stability .
  • Protecting Group Alternatives : Test acid-labile groups (e.g., Fmoc) instead of Boc for controlled deprotection in prodrug designs .

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